molecular formula C9H9NO B574953 2H-chromen-5-amine CAS No. 170729-16-5

2H-chromen-5-amine

Cat. No.: B574953
CAS No.: 170729-16-5
M. Wt: 147.177
InChI Key: MNFDPPXBBMFDMF-UHFFFAOYSA-N
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Scientific Research Applications

2H-chromen-5-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2H-chromen-5-amine includes a warning signal word and the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

2H-chromen-5-amine, as part of the 2H/4H-chromene class of compounds, has numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This makes it a promising area for future research and development of potent leads for promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde with an amine in the presence of a catalyst to form the chromene ring . Another approach involves the use of cyclization reactions that form the benzopyran ring, followed by functionalization to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2H-chromen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of functionalized chromenes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2H-chromen-5-amine include:

Uniqueness

This compound is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2H-chromen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFDPPXBBMFDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663631
Record name 2H-1-Benzopyran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170729-16-5
Record name 2H-1-Benzopyran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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